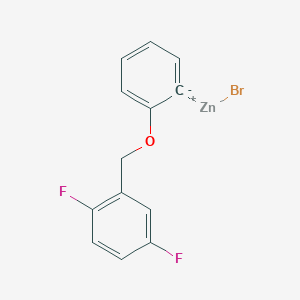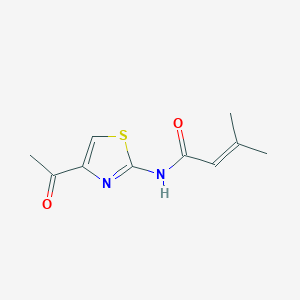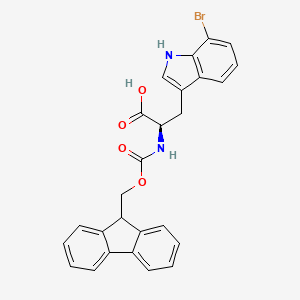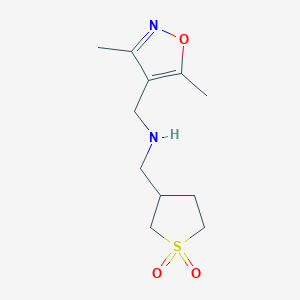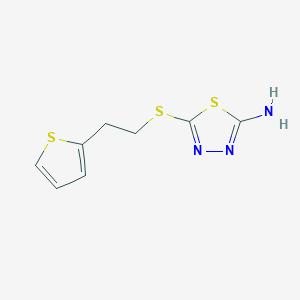![molecular formula C13H11BrOZn B14894815 4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
4-[(Phenoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Phenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in THF, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(Phenoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:
4-[(Phenoxy)methyl]bromobenzene+Zn→4-[(Phenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity zinc and THF, along with advanced purification techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Phenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding phenoxy derivatives.
Reduction: Undergoes reduction reactions to yield different phenyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, aldehydes, and ketones. Typical reaction conditions involve the use of THF as a solvent, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products
The major products formed from reactions involving this compound include substituted phenyl compounds, phenoxy derivatives, and various phenylzinc intermediates.
Aplicaciones Científicas De Investigación
4-[(Phenoxy)methyl]phenylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4-[(Phenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc moiety acts as a nucleophilic center, attacking electrophilic sites on other molecules to form new bonds. This reactivity is facilitated by the stabilization provided by the THF solvent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- Phenylzinc bromide
- Benzylzinc bromide
Uniqueness
4-[(Phenoxy)methyl]phenylzinc bromide is unique due to its specific phenoxy substituent, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of phenoxy-substituted compounds, which are valuable in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H11BrOZn |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
bromozinc(1+);phenoxymethylbenzene |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h2-10H,11H2;1H;/q-1;;+2/p-1 |
Clave InChI |
MUQXPWORQVLSCJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


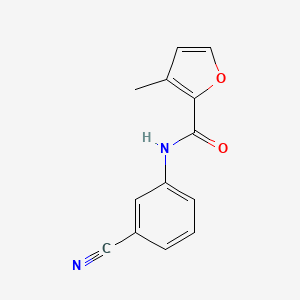
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
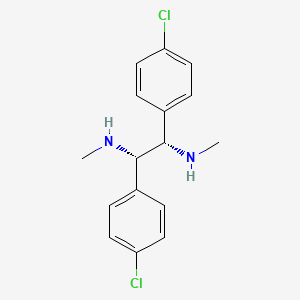
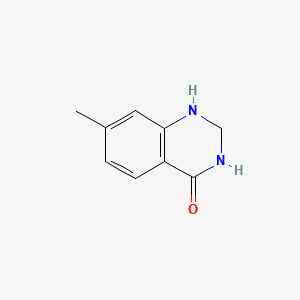

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
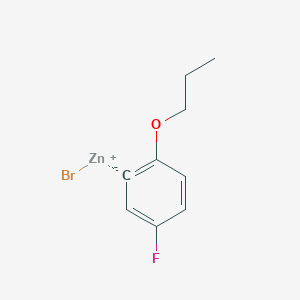
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)

